Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
“Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H19N3O3. It’s part of a class of compounds known as piperidines, which are important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Scientific Research Applications
Crystallography and Molecular Structure
- The study of crystal structures involving compounds with complex functional groups, similar to isochroman-3-yl derivatives, highlights the importance of understanding intermolecular interactions. For instance, the crystal structure of a related compound demonstrates how molecules can connect into supramolecular chains by hydrogen bonding, which is crucial for designing materials with specific properties (Murray, Biros, & Laduca, 2014).
Pharmacokinetics and Metabolism
- Research on the metabolism and pharmacokinetics of structurally complex compounds provides insights into their potential therapeutic applications. A study on a dipeptidyl peptidase IV inhibitor reveals details about its absorption, metabolism, and excretion in various species, emphasizing the role of specific metabolic pathways and the importance of such studies in drug development (Sharma et al., 2012).
Synthetic Chemistry and Drug Design
- Innovations in synthetic chemistry, as demonstrated in the creation of novel classes of compounds with potential pharmacological applications, underscore the significance of chemical synthesis in drug discovery. For example, the facile synthesis of novel compounds starting from specific ester functionalities showcases the potential to create new therapeutic agents (Koza et al., 2013).
Antimicrobial Activity
- The synthesis and evaluation of new pyridine derivatives for antimicrobial activity illustrate the ongoing search for new antimicrobials. Studies such as these are crucial for identifying new compounds with potential to combat resistant strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Molecular Interactions and Antiproliferative Activity
- Research on compounds with specific structural features for antiproliferative activity highlights the importance of understanding molecular interactions for developing cancer therapies. The synthesis and structure-activity relationships of these compounds provide valuable insights for medicinal chemistry (Prasad et al., 2018).
Future Directions
While specific future directions for “Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” were not found in the search results, there is a general need for new and effective drugs . Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds and represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-11-14-5-1-2-6-15(14)13-24-17)22-10-4-7-16(12-22)25-18-8-3-9-20-21-18/h1-3,5-6,8-9,16-17H,4,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHGOPNVIAAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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